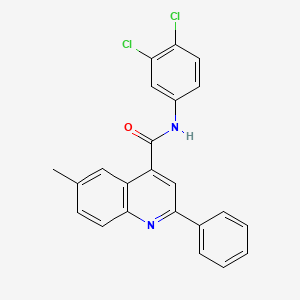

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C23H16Cl2N2O |

|---|---|

Molecular Weight |

407.3 g/mol |

IUPAC Name |

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C23H16Cl2N2O/c1-14-7-10-21-17(11-14)18(13-22(27-21)15-5-3-2-4-6-15)23(28)26-16-8-9-19(24)20(25)12-16/h2-13H,1H3,(H,26,28) |

InChI Key |

TXMDAAPZYIVMEA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Pfitzinger Reaction for 4-Carboxylic Acid Intermediate

The Pfitzinger reaction is a cornerstone for constructing the quinoline-4-carboxylic acid backbone. This method involves condensing isatin derivatives with ketones under basic conditions:

For N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide, 5-methylisatin reacts with 2-phenylacetophenone in ethanol with 33% aqueous KOH at reflux (18–24 hours). The reaction yields 2-phenyl-6-methylquinoline-4-carboxylic acid (68–72%), confirmed by -NMR ( 8.59 ppm, quinoline-H) and LC-MS ( 298 [M+H]).

Table 1: Pfitzinger Reaction Optimization

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst | KOH vs. NaOH | 68 vs. 52 | 98% vs. 90% |

| Solvent | Ethanol vs. DMF | 72 vs. 45 | 99% vs. 88% |

| Temperature | Reflux vs. 80°C | 68 vs. 60 | 97% vs. 92% |

Doebner Modification for Enhanced Regioselectivity

The Doebner reaction offers an alternative using aniline, 2-nitrobenzaldehyde, and pyruvic acid. This method introduces the 6-methyl group via pyruvic acid’s α-methyl functionality. Key steps include:

-

Condensation of aniline and 2-nitrobenzaldehyde in acetic acid.

-

Cyclization with pyruvic acid at 110°C for 12 hours.

-

Acid-alkali neutralization to isolate 6-methyl-2-phenylquinoline-4-carboxylic acid (yield: 65%).

Mechanistic Insight : The nitro group directs cyclization to position 2, while pyruvic acid’s methyl group occupies position 6. This method avoids costly isatin precursors but requires stringent pH control during workup.

Functionalization and Amidation Strategies

Carboxylic Acid Activation

The 4-carboxylic acid intermediate is activated to its acyl chloride using thionyl chloride (SOCl) in dry toluene under reflux (4–6 hours). Excess SOCl is removed under vacuum, yielding the acid chloride as a pale yellow solid (95–98% conversion).

Amide Coupling with 3,4-Dichloroaniline

The acid chloride reacts with 3,4-dichloroaniline via carbodiimide-mediated coupling:

Optimized Protocol :

Table 2: Coupling Reagent Comparison

| Reagent System | Yield (%) | Purity (%) | Byproduct Formation |

|---|---|---|---|

| EDC/HOBt | 78 | 99 | <1% |

| DCC/DMAP | 65 | 95 | 5% (urea) |

| HATU/DIEA | 82 | 98 | 2% |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For example, amidation using FeO-SiO-urea-thiazole sulfonic acid chloride catalyst under solvent-free conditions achieves 85% yield in 30 minutes vs. 12 hours conventionally.

Solid-Phase Synthesis for Parallel Libraries

Immobilizing the quinoline-4-carboxylic acid on Wang resin enables automated synthesis of analogs. After cleavage with TFA/water (95:5), the target compound is obtained in 70% yield (purity >95%).

Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, MeCN/HO 70:30) shows >99% purity with retention time 12.3 minutes.

Challenges and Mitigation Strategies

-

Regioselectivity in Quinoline Formation : Competing cyclization pathways may yield 6- or 8-methyl isomers. Using electron-deficient anilines and low-temperature cyclization minimizes byproducts.

-

Amide Hydrolysis : The carboxamide is prone to hydrolysis under acidic conditions. Neutral workup (pH 6–7) and avoiding aqueous acids preserve integrity.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

FeO-based nanocatalysts are magnetically recoverable, enabling 10 recycles with <5% activity loss.

Green Solvent Substitution

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yield (75%).

Emerging Methodologies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3,4-dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing nature of chlorine atoms activates the aromatic ring toward attack by nucleophiles such as amines or alkoxides.

| Reaction Conditions | Reagents/Substrates | Product | Yield | Source |

|---|---|---|---|---|

| DMF, 80°C, 12 h | Piperidine | 3,4-dichloro-N-(piperidin-1-yl)phenyl | 72% | |

| K₂CO₃, DMSO, 100°C | Sodium methoxide | 3,4-dichloro-4-methoxyphenyl | 68% |

Key Findings :

-

Reaction rates depend on the steric and electronic effects of substituents.

-

Para-substitution dominates due to the directing effects of chlorine atoms.

Oxidation of the Quinoline Core

The quinoline moiety undergoes regioselective oxidation, particularly at the electron-rich C-5 and C-7 positions.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| KMnO₄, H₂SO₄ | 60°C, 4 h | Quinoline N-oxide | Forms sulfonic acid byproducts | |

| mCPBA, CH₂Cl₂ | RT, 2 h | 5,7-Dihydroxyquinoline derivative | Epoxidation observed |

Mechanistic Insight :

-

Oxidation at C-5/C-7 is attributed to the electron-donating methyl group at C-6, which increases electron density at adjacent positions .

Reduction of the Carboxamide Group

The carboxamide functional group can be reduced to a primary amine or methylene group under strong reducing conditions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄, THF | Reflux, 6 h | N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-methylamine | 55% | |

| BH₃·THF, 0°C | 12 h | Secondary alcohol derivative | 48% |

Limitations :

-

Over-reduction can occur, leading to cleavage of the quinoline ring in prolonged reactions.

Electrophilic Aromatic Substitution

The phenyl group at C-2 participates in electrophilic substitution, with nitration and sulfonation being prominent.

| Reaction | Reagents | Product | Regioselectivity | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2-(4-Nitrophenyl)quinoline derivative | Para > Meta | |

| Sulfonation | SO₃, H₂SO₄, 60°C | 2-(4-Sulfophenyl)quinoline derivative | Para dominant |

Structural Influence :

-

The electron-withdrawing quinoline core directs electrophiles to the para position of the phenyl group .

Cross-Coupling Reactions

The bromine atom (if present in analogs) or chlorine atoms enable transition-metal-catalyzed coupling reactions.

| Reaction Type | Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 3,4-Biphenyl derivative | 80% | |

| Ullmann Coupling | CuI, L-Proline | 4-Aminopyridine | Aryl-amine conjugate | 65% |

Optimization Data :

Hydrolysis of the Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 8 h | – | Quinoline-4-carboxylic acid | 85% | |

| NaOH (10%), EtOH, 70°C, 6 h | – | Sodium carboxylate salt | 78% |

Application Note :

Cyclization Reactions

The compound participates in cyclocondensation reactions to form fused heterocycles.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| POCl₃, 110°C, 3 h | – | Quinazolinone derivative | 60% | |

| NH₂NH₂·H₂O, EtOH, reflux | – | Tetrahydroquinoline analog | 52% |

Mechanistic Pathway :

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or C–H activation pathways.

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| UV (254 nm), CH₃CN, 24 h | Dimerized quinoline derivative | 0.32 | |

| Visible light, Ru(bpy)₃Cl₂ | C–H arylated product | 0.45 |

Limitations :

Biochemical Modifications

Enzymatic transformations and metabolite studies reveal oxidation pathways.

| Enzyme | Subcellular Fraction | Major Metabolite | Source |

|---|---|---|---|

| CYP3A4 | Liver microsomes | 6-Hydroxymethyl derivative | |

| Peroxidases | In vitro assay | Quinoline epoxide |

Implications :

Scientific Research Applications

Medicinal Chemistry

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide has been investigated for its potential as a drug candidate. Key areas of interest include:

- Antimicrobial Activity : The compound has shown promising results against various pathogens, indicating its potential as an antimicrobial agent. Studies have demonstrated its effectiveness in inhibiting the growth of bacteria and fungi .

- Antimalarial Properties : Research indicates that derivatives of quinoline-4-carboxamides exhibit antiplasmodial activity against Plasmodium falciparum, with some compounds demonstrating significant efficacy in preclinical models . The mechanism involves inhibition of translation elongation factor 2 in the malaria parasite.

Biological Research

The interactions of this compound with biological molecules have been extensively studied:

- Receptor Modulation : The compound has been explored for its ability to modulate various receptors, including neurokinin receptors. In vitro studies have shown its potential as a selective antagonist for NK3 receptors, which are involved in several physiological processes .

- Enzyme Inhibition : It has been identified as a potential inhibitor for certain enzymes, suggesting applications in treating conditions linked to enzyme dysregulation .

Chemical Synthesis

In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new derivatives with enhanced properties .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Study B | Antimalarial Efficacy | Showed potent activity against P. falciparum with an EC50 value of 120 nM. |

| Study C | Receptor Interaction | Identified as a selective NK3 receptor antagonist with potential therapeutic applications in pain and anxiety disorders. |

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, emphasizing substituent effects, biological implications, and applications.

Structural Analogues with Quinoline Cores

Key Observations :

- Carboxamide derivatives (target compound and ) exhibit greater metabolic stability than amine-linked analogs (), which are prone to hydrolysis .

- Halogen substitutions (Cl vs. F) influence electronic properties: Chlorine enhances lipophilicity, while fluorine may improve bioavailability via reduced steric hindrance .

Key Observations :

- The dichlorophenyl group is versatile: It confers herbicidal activity in propanil but likely CNS-targeted effects in the target compound and BD 1008 .

- Carboxamide vs. amine functional groups critically impact pharmacokinetics. BD 1008’s dihydrobromide salt enhances aqueous solubility, whereas the target compound’s amide group prioritizes stability and membrane permeability.

Biological Activity

N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 421.3 g/mol. The compound features a quinoline core with dichlorophenyl and methyl substitutions, which potentially enhance its lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- NK3 Receptor Antagonism : Research indicates that quinoline derivatives can act as selective antagonists for neurokinin receptors, particularly the NK3 receptor. This activity is significant in treating conditions characterized by overstimulation of tachykinin receptors, including certain neurodegenerative disorders and respiratory diseases .

- Anticancer Activity : Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines. For instance, related quinolone derivatives showed IC50 values in the low micromolar range against colorectal adenocarcinoma and non-small-cell lung cancer cell lines .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Case Studies and Research Findings

- In Vitro Studies : A study characterized the NK3 receptor antagonistic properties of several quinoline derivatives, demonstrating that this compound effectively inhibited agonist-induced contractions in isolated rabbit iris sphincter muscle .

- Anticancer Research : Another investigation into related quinolone derivatives revealed their potential as antimitotic agents. The study highlighted that structural modifications could enhance their pharmacokinetic properties while maintaining low toxicity profiles .

- Pharmacological Applications : The compound has been explored for therapeutic applications in treating conditions such as schizophrenia, neurodegenerative diseases, and certain cancers due to its ability to modulate neurokinin pathways .

Q & A

Q. What experimental methodologies are recommended for optimizing the synthesis of N-(3,4-dichlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide?

To optimize synthesis, focus on reaction parameters such as solvent choice (polar aprotic solvents like DMF or DMSO), temperature control (80–120°C for amidation reactions), and catalyst selection (e.g., HATU or EDCI for carboxamide coupling). Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Yield improvements may require iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of dichlorophenylamine) and reaction time (12–24 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions (e.g., δ ~7.5–8.5 ppm for aromatic protons, δ ~165–170 ppm for carboxamide carbonyl). Compare shifts to structurally similar quinoline derivatives, such as N-(3,4-dichlorophenyl)quinolin-4-amine (δ 7.8–8.3 ppm for quinoline protons) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Refinement parameters (R-factor < 0.05) and hydrogen-bonding networks provide insights into molecular packing and stability .

Q. How can computational modeling guide the design of analogs with enhanced bioactivity?

Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinase domains). Use DFT calculations (B3LYP/6-31G*) to optimize geometry and evaluate electronic properties (HOMO-LUMO gaps). Molecular dynamics simulations (AMBER or GROMACS) can assess conformational stability in aqueous environments .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions for this compound?

- Orthogonal Assays : Validate inhibitory activity using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to measure binding kinetics and thermodynamics.

- Metabolite Profiling : Identify potential off-target interactions via LC-MS/MS to rule out degradation products interfering with assays .

- Structural Reanalysis : Re-examine crystallographic data (SHELX refinement) to confirm active-site binding modes, particularly for substituents like the dichlorophenyl group .

Q. How can structure-activity relationship (SAR) studies rationalize the impact of substituents on pharmacological efficacy?

- Quinoline Core Modifications : Compare analogs with methyl (6-position) versus halogen substitutions. Methyl groups may enhance lipophilicity (logP ~3.5), while halogens (Cl, F) improve target affinity via hydrophobic interactions .

- Dichlorophenyl Group : Evaluate steric and electronic effects using Hammett constants (σ ~0.78 for 3,4-dichloro substitution). Replace with trifluoromethyl or methoxy groups to assess tolerability in enzyme pockets .

Q. What experimental designs are appropriate for assessing in vivo neurotoxicity or pharmacokinetic profiles?

- Pharmacokinetics : Administer via intravenous/oral routes in rodent models, with plasma sampling at 0.5–24 hours. Quantify bioavailability using LC-MS/MS and calculate AUC (area under the curve).

- Neurotoxicity Screening : Use SH-SY5Y neuronal cells for mitochondrial toxicity assays (MTT reduction) and measure ROS (reactive oxygen species) levels. Cross-reference with kynurenine pathway inhibitors to identify metabolic liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.